Methyl 3-(6-(piperidin-1-yl)pyrimidine-4-carboxamido)thiophene-2-carboxylate
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Description
Pyrimidine derivatives, such as the one you mentioned, are a class of compounds that have been widely studied due to their diverse biological activities . They are often used in the development of pharmaceuticals, including antiviral, anticancer, antioxidant, and antimicrobial agents .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the reaction of a substituted aldehyde, ethyl acetoacetate, and urea in ethanol, treated with concentrated hydrochloric acid and heated to reflux .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be characterized using techniques such as mass spectra, 1HNMR, 13CNMR, and X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives can be complex and depend on the specific substituents present on the pyrimidine ring. In general, these compounds can undergo reactions such as dehydroxylation and reduction .Mechanism of Action
The mechanism of action of pyrimidine derivatives can vary widely depending on their specific structure and the biological target. Some pyrimidine derivatives have been shown to exhibit neuroprotective and anti-inflammatory properties, potentially through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Future Directions
Properties
IUPAC Name |
methyl 3-[(6-piperidin-1-ylpyrimidine-4-carbonyl)amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-23-16(22)14-11(5-8-24-14)19-15(21)12-9-13(18-10-17-12)20-6-3-2-4-7-20/h5,8-10H,2-4,6-7H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMFXUHTKXZTQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C2=CC(=NC=N2)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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